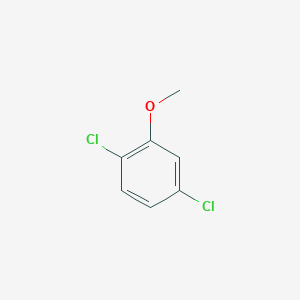

2,5-Dichloroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMNFFSBZRGHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027452 | |

| Record name | 1,4-Dichloro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-58-3 | |

| Record name | 1,4-Dichloro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dichloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dichloro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B3J0Y3CJ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is 2,5-Dichloroanisole used for in research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroanisole is a halogenated aromatic ether with the chemical formula C₇H₆Cl₂O. While not as extensively documented in research literature as some other chlorinated aromatic compounds, it serves as a chemical intermediate and a building block in organic synthesis. This technical guide provides a summary of the available information on this compound, focusing on its properties and potential applications in a research context. Due to the limited publicly available research data, this document will focus on its chemical characteristics and general synthetic utility rather than specific, detailed experimental applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in any research setting. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂O | [1][2] |

| Molecular Weight | 177.02 g/mol | [1] |

| CAS Number | 1984-58-3 | [1] |

| Appearance | Clear, pale yellow/faint green liquid | |

| Boiling Point | 248-250 °C | |

| Melting Point | 24 °C | |

| Density | 1.33 g/cm³ | |

| Solubility | Insoluble in water, soluble in organic solvents. |

Applications in Research

Based on the available information, the primary research application of this compound is as a building block in organic synthesis . Its dichlorinated aromatic ring and methoxy group provide reactive sites for various chemical transformations.

Synthetic Intermediate

The chlorine and methoxy substituents on the benzene ring influence its electronic properties, making it a potential precursor for the synthesis of more complex molecules. The presence of two chlorine atoms offers opportunities for selective functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The methoxy group can also be a target for cleavage to reveal a phenol, providing another handle for further chemical modification.

Caption: Generalized synthetic workflow using this compound.

Experimental Considerations and Safety

As with any chlorinated aromatic compound, proper safety precautions are essential when handling this compound.

Hazard Identification:

-

Harmful if swallowed or inhaled. [1]

-

Causes skin and serious eye irritation. [1]

-

May cause respiratory irritation. [1]

Handling and Storage:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate in organic chemistry. Its utility in research, particularly in drug development and complex molecular synthesis, is suggested by its structure. However, a notable lack of published research detailing specific applications, experimental protocols, and quantitative data limits a comprehensive assessment of its role in the scientific community. Further research and publication of its synthetic transformations are needed to fully elucidate its potential for the development of novel compounds and materials. Researchers interested in exploring its synthetic utility should proceed based on established principles of organic chemistry, paying close attention to safety and handling protocols.

References

Synonyms for 2,5-Dichloroanisole like 1,4-Dichloro-2-methoxybenzene

An In-depth Technical Guide to 2,5-Dichloroanisole and Its Synonyms

This technical guide provides a comprehensive overview of this compound, including its various synonyms, chemical and physical properties, and relevant experimental protocols. It is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound may be of interest.

Synonyms and Chemical Identifiers

This compound is known by several alternative names, with its IUPAC name being 1,4-Dichloro-2-methoxybenzene.[1] A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing in research and documentation.

| Identifier Type | Value |

| IUPAC Name | 1,4-dichloro-2-methoxybenzene[1][2] |

| Common Name | This compound[1][2][3] |

| Other Synonyms | 1,4-Dichloro-2-methoxy-benzene[1] |

| 2,5-Dichloromethoxybenzene[4] | |

| Anisole, 2,5-dichloro-[1][3] | |

| Benzene, 1,4-dichloro-2-methoxy-[1][2][3] | |

| 2,5-Dichlorophenol, methyl ether[1][2] | |

| 2,5-Dichloroanizole[1][2] | |

| Banair[3][4] | |

| CAS Registry Number | 1984-58-3[1][2][3][5] |

| European Community (EC) Number | 217-852-6[1][3] |

| UNII | 8B3J0Y3CJ1[1] |

| InChI | InChI=1S/C7H6Cl2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3[1] |

| InChIKey | QKMNFFSBZRGHDJ-UHFFFAOYSA-N[1][2][5] |

| SMILES | COC1=C(C=CC(=C1)Cl)Cl[1] |

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for designing experiments, understanding its behavior in various systems, and for safety considerations.

| Property | Value |

| Molecular Formula | C₇H₆Cl₂O[1][2][3][5] |

| Molecular Weight | 177.02 g/mol [1] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid |

| Melting Point | 24°C[3] |

| Boiling Point | 128-132°C at 3.5 mmHg[3][6] |

| Density | 1.33 g/cm³[3][6] |

| Flash Point | >110 °C[6] |

| Vapor Pressure | 0.185 mmHg at 25°C[3] |

Experimental Protocols

While specific, detailed experimental protocols for this compound were not found in the provided search results, established methodologies for related compounds can be adapted. The following sections outline general procedures for synthesis and analysis.

Conceptual Synthesis

The synthesis of chloroaromatic compounds often involves multi-step processes. For instance, the production of the related compound 2,5-dichloroaniline, a potential precursor, can be achieved through the catalytic hydrogenation of 2,5-dichloronitrobenzene.[7][8] A general method involves reacting 2,5-dichloronitrobenzene with hydrogen gas in a high-pressure reactor in the presence of a catalyst.[8] The resulting 2,5-dichloroaniline could then potentially be converted to 2,5-dichlorophenol via diazotization, followed by methylation to yield this compound. The diazotization process involves reacting 2,5-dichloroaniline with a diazotizing agent in a reaction medium containing sulfuric acid and an organic acid.[9][10]

Analytical Methods

For the analysis of this compound and similar compounds, chromatographic techniques are highly effective.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for the analysis of volatile and thermally stable compounds like this compound.[11]

-

Sample Preparation: A solution of the sample is prepared in a suitable solvent such as methanol or hexane (e.g., 1 mg/mL).[11]

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC-MS system.[11]

-

Data Acquisition and Analysis: Data is acquired over a specific mass range. The peak corresponding to this compound is identified by its characteristic mass spectrum, including the molecular ion peak. Other peaks can be analyzed to identify potential impurities.[11]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for determining the purity of less volatile compounds.[11]

-

Sample Preparation: A solution of the sample is prepared in a solvent like acetonitrile (e.g., 0.5 mg/mL).[11]

-

Standard Preparation: For quantification, a series of calibration standards are prepared from a reference standard at known concentrations.[11]

-

Injection: Both sample and standard solutions are injected into the HPLC system.[11]

-

Data Analysis: The retention time of the main peak is determined. The purity of the sample can be calculated using the area percent method. For quantification, a calibration curve is generated from the standards to determine the sample's concentration.[11]

Signaling Pathways and Role in Drug Development

Specific signaling pathways involving this compound are not well-documented in the provided search results. However, the metabolic fate of related chlorinated aromatic compounds has been studied. For example, 2,4-dichloroaniline undergoes biotransformation in vivo, leading to glucuronide conjugates.[12] It is plausible that this compound could undergo similar metabolic transformations, such as hydroxylation followed by conjugation.

In the context of drug discovery and development, chlorinated aromatic compounds like 2,5-dichloroaniline serve as important intermediates in the synthesis of pharmaceuticals, as well as dyes and pesticides.[13] The process of drug discovery often involves screening large libraries of compounds for biological activity.[14] Intermediates like this compound and its precursors are crucial building blocks in the synthesis of novel chemical entities that are then tested for therapeutic potential.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the study of this compound.

References

- 1. This compound | C7H6Cl2O | CID 16125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,4-dichloro-2-methoxy- [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Benzene, 1,4-dichloro-2-methoxy- [webbook.nist.gov]

- 6. CAS 1984-58-3 | 2607-5-X1 | MDL MFCD00061123 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 8. CN103467308A - Method for producing 2,5-dichloroaniline without anti-dechlorinating agent - Google Patents [patents.google.com]

- 9. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 10. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Metabolic fate of 2,4-dichloroaniline, prochloraz and nonylphenol diethoxylate in rainbow trout: a comparative in vivo/in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Drug discovery | DNDi [dndi.org]

An In-depth Technical Guide to 2,5-Dichloroanisole (CAS: 1984-58-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroanisole, with the Chemical Abstracts Service (CAS) number 1984-58-3, is a halogenated aromatic ether. It is also known by its synonyms, including 1,4-dichloro-2-methoxybenzene and 2,5-dichloromethoxybenzene. This compound serves as a crucial intermediate and building block in organic synthesis, particularly in the agrochemical industry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and safety considerations, tailored for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂O | [1] |

| Molecular Weight | 177.02 g/mol | [2] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | |

| Melting Point | 24°C | |

| Boiling Point | 128-132°C @ 3.5 mmHg | [2] |

| Density | 1.33 g/cm³ | |

| Flash Point | >110 °C | [2] |

| Solubility | Insoluble in water. | |

| Refractive Index | 1.5615-1.5635 |

Synthesis and Reactions

This compound is primarily synthesized from 2,5-dichlorophenol. The most common laboratory and industrial method for its preparation is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 2,5-dichlorophenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol describes a general procedure for the methylation of 2,5-dichlorophenol to yield this compound.

Materials:

-

2,5-Dichlorophenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Dimethyl sulfate or Methyl iodide

-

Anhydrous solvent (e.g., acetone, ethanol, or methanol)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorophenol in a suitable anhydrous solvent.

-

Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to form the corresponding phenoxide salt. The reaction is typically stirred at room temperature until the formation of the salt is complete.

-

To the resulting phenoxide solution, add a slight excess (1.1-1.2 equivalents) of a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench it by adding water.

-

Extract the aqueous mixture with an organic solvent.

-

Wash the combined organic layers with water and then with a brine solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by distillation or column chromatography.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, most notably in the agrochemical sector.

Synthesis of the Herbicide Dicamba

This compound is a key precursor in one of the synthetic routes to the selective herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[3] The synthesis involves the formylation of this compound to introduce an aldehyde group, followed by oxidation to the corresponding carboxylic acid.

Potential Applications in Drug Discovery

While direct applications of this compound in marketed pharmaceuticals are not widely documented, its structural motif is of interest to medicinal chemists. The dichloro-substituted phenyl ring can be found in various biologically active compounds. As a readily available building block, this compound offers a scaffold that can be further functionalized to explore structure-activity relationships in drug discovery programs. The chlorine substituents can influence the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.[1]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

If swallowed: Call a poison center or doctor/physician if you feel unwell.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methoxy group protons (singlet) and the aromatic protons. |

| ¹³C NMR | Resonances for the methoxy carbon and the six aromatic carbons, with the chlorine-substituted carbons showing characteristic shifts. |

| IR Spectroscopy | Absorption bands characteristic of C-O-C stretching (ether), C-H stretching (aromatic and methyl), and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern due to the two chlorine atoms. |

Conclusion

This compound is a significant chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its primary application lies in the agrochemical industry as a precursor to the herbicide Dicamba. While its direct role in pharmaceuticals is not prominent, its structure presents opportunities for medicinal chemists in the design and synthesis of novel bioactive compounds. Proper handling and adherence to safety protocols are crucial when working with this hazardous substance. This guide provides a foundational understanding for researchers and developers utilizing this compound in their synthetic and discovery endeavors.

References

Physical and chemical properties of 2,5-Dichloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dichloroanisole (CAS No: 1984-58-3). The information is curated for professionals in research and development who require detailed data on this compound for applications in organic synthesis and medicinal chemistry.

Core Physical and Chemical Properties

This compound, also known as 1,4-dichloro-2-methoxybenzene, is a halogenated aromatic ether.[1] Its core physical and chemical characteristics are summarized below, providing essential data for experimental design and process development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Cl₂O | [1][2] |

| Molecular Weight | 177.03 g/mol | [1][2] |

| CAS Number | 1984-58-3 | [3] |

| Appearance | Clear, colorless to very slightly yellow liquid | [3] |

| Melting Point | 24°C | [3] |

| Boiling Point | 128-132°C @ 3.5 mmHg | [3][4][5] |

| Density | 1.330 g/cm³ | [2][3] |

| Refractive Index | 1.5615 - 1.5635 @ 20°C | [3][4] |

| Vapor Density | 6.1 | [2][6] |

| Flash Point | 21°C | [3] |

Chemical Reactivity and Stability

Stability: this compound is stable under normal storage and handling conditions.[2]

Reactivity Profile: As an aromatic ether, the methoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution, though the presence of two deactivating chloro groups reduces the ring's reactivity. The molecule is primarily susceptible to reactions involving nucleophilic substitution of the chlorine atoms under harsh conditions or reactions that modify the methoxy group.

Incompatible Materials: The compound should be kept away from strong oxidizing agents.[2]

Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2]

Hazardous Polymerization: Hazardous polymerization does not occur with this substance.[2]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common and effective method for the preparation of this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide.[7][8] For this compound, this involves the methylation of 2,5-dichlorophenol.

Materials:

-

2,5-Dichlorophenol

-

Sodium hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Aprotic polar solvent (e.g., DMF, DMSO)[9]

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

6M Hydrochloric acid (HCl)

Procedure:

-

Deprotonation: In a round-bottom flask, dissolve 2,5-dichlorophenol in a suitable aprotic polar solvent like DMF. Add an equimolar amount of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium 2,5-dichlorophenoxide salt. The reaction is typically stirred at room temperature until the phenol is fully converted.

-

Methylation: Add a methylating agent, such as methyl iodide, to the reaction mixture. The mixture is stirred, often with gentle heating, for several hours to allow the Sₙ2 reaction to proceed to completion.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

-

Purification: Wash the organic layer sequentially with water, a dilute solution of sodium hydroxide to remove any unreacted phenol, and finally with brine. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.[10]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of chloroanisoles.[3][11]

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Capillary column suitable for separating aromatic compounds (e.g., non-polar or medium-polarity column)

-

Autosampler with Headspace Solid-Phase Microextraction (HS-SPME) capabilities

Procedure:

-

Sample Preparation (HS-SPME): For analysis of trace amounts, HS-SPME is an effective extraction and concentration technique.[3] Place the sample containing this compound (e.g., dissolved in a suitable solvent or in a sample matrix like wine) into a headspace vial. Add sodium chloride (e.g., 30% w/v) to increase the ionic strength of the aqueous phase and promote the partitioning of the analyte into the headspace.[3]

-

Extraction: Seal the vial and place it in the autosampler. Incubate the sample at an elevated temperature (e.g., 70°C) to allow the analyte to volatilize into the headspace.[3] Expose an SPME fiber (e.g., DVB/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analyte.[3]

-

GC-MS Analysis: Retract the fiber and inject it into the hot GC inlet. The high temperature of the inlet desorbs the analyte from the fiber onto the GC column. Program the GC oven temperature to separate the components of the sample. The separated components then enter the mass spectrometer, which generates a mass spectrum for identification.

-

Detection and Quantification: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring for the characteristic mass-to-charge (m/z) ratios of this compound. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Visualizations

The following diagram illustrates a typical laboratory workflow for the synthesis, purification, and analysis of this compound.

References

- 1. This compound | C7H6Cl2O | CID 16125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of chloroanisole compounds in red wine by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dichloroanisole: A Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloroanisole, a pivotal chemical intermediate with significant applications in the synthesis of agrochemicals and potentially in the development of novel pharmaceutical compounds. This document details its chemical and physical properties, provides established synthesis protocols, and explores its reactivity and key applications, with a focus on its role in the production of the widely used herbicide, Dicamba. The guide is intended to be a valuable resource for researchers, chemists, and professionals in the fields of drug discovery and development.

Introduction

This compound, also known as 1,4-dichloro-2-methoxybenzene, is an aromatic organic compound that serves as a versatile building block in organic synthesis. Its dichlorinated benzene ring and methoxy group provide specific reactivity that makes it a valuable precursor for the introduction of this substituted phenyl moiety into more complex molecules. While its most prominent application to date is in the agrochemical industry, its structural motifs are of interest to medicinal chemists for the design of new therapeutic agents.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthetic chemistry. The following tables summarize its key properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂O | --INVALID-LINK-- |

| Molecular Weight | 177.03 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | - |

| Melting Point | 3-4 °C | - |

| Boiling Point | 228-230 °C | - |

| Density | 1.328 g/cm³ | - |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol, ether, and benzene. | - |

| CAS Number | 1984-58-3 | --INVALID-LINK-- |

Spectral Data

| Technique | Key Data |

| ¹H NMR | Spectral data is available and can be used for structural confirmation. |

| ¹³C NMR | Spectral data is available and provides information on the carbon framework. |

| Infrared (IR) | Characteristic peaks for C-O stretching, C-Cl stretching, and aromatic C-H stretching are observable. |

| Mass Spectrometry (MS) | The mass spectrum shows a characteristic isotopic pattern for two chlorine atoms. |

Synthesis of this compound

The most common and industrially viable synthesis of this compound involves a two-step process starting from 2,5-dichloroaniline.

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of 2,5-Dichlorophenol from 2,5-Dichloroaniline

-

Reaction: Diazotization of 2,5-dichloroaniline followed by hydrolysis of the resulting diazonium salt.

-

Reagents: 2,5-dichloroaniline, sodium nitrite (NaNO₂), sulfuric acid (H₂SO₄), water.

-

Procedure:

-

A solution of 2,5-dichloroaniline in aqueous sulfuric acid is prepared and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

The reaction mixture is then slowly added to boiling water or heated to induce hydrolysis of the diazonium salt to 2,5-dichlorophenol.[1]

-

The product, 2,5-dichlorophenol, can be isolated by steam distillation or solvent extraction.

-

Step 2: Synthesis of this compound from 2,5-Dichlorophenol (Williamson Ether Synthesis)

-

Reaction: Methylation of 2,5-dichlorophenol.

-

Reagents: 2,5-dichlorophenol, a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), and a base (e.g., sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)).

-

Procedure:

-

2,5-Dichlorophenol is dissolved in a suitable solvent (e.g., ethanol, acetone, or water).

-

A base is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

The methylating agent (dimethyl sulfate is commonly used in industrial settings) is added to the reaction mixture.[2][3]

-

The reaction is typically heated to reflux to ensure complete reaction.

-

After the reaction is complete, the mixture is cooled, and the this compound is isolated by extraction and purified by distillation.[3]

-

Chemical Reactivity and Mechanisms

The reactivity of this compound is primarily governed by the interplay of the electron-donating methoxy group and the electron-withdrawing chlorine atoms on the aromatic ring.

Electrophilic Aromatic Substitution

The methoxy group is an ortho-, para-director and an activating group, while the chlorine atoms are ortho-, para-directors and deactivating groups. The positions for electrophilic attack are therefore influenced by a combination of these effects. The most likely positions for substitution are ortho and para to the methoxy group.

A key example of this reactivity is the formylation of this compound, a crucial step in the synthesis of Dicamba.[4]

Applications as a Chemical Intermediate

Agrochemicals: Synthesis of Dicamba

The most significant industrial application of this compound is as a key intermediate in the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[4]

Experimental Protocol for Dicamba Synthesis (based on patent literature): [4]

-

Formylation: this compound is subjected to a formylation reaction, for example, using a Vilsmeier-Haack type reaction or with dichloromethyl methyl ether, to introduce a formyl group onto the aromatic ring, yielding 2-methoxy-3,6-dichlorobenzaldehyde.[4]

-

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, Dicamba.[4]

Pharmaceutical Research

While less documented than its role in agrochemicals, the this compound moiety is a structural component of interest in medicinal chemistry. The presence of chlorine atoms can enhance the lipophilicity and metabolic stability of a drug molecule, potentially improving its pharmacokinetic profile. Researchers in drug discovery may utilize this compound as a starting material to synthesize novel compounds with potential therapeutic activities. For instance, substituted anisoles are precursors to a wide range of biologically active molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is important to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the agrochemical industry and potential for broader applications in pharmaceutical synthesis. Its straightforward synthesis and defined reactivity make it an attractive building block for the creation of complex molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the work of researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. CN104447219A - Method for synthesizing dicamba key intermediate 2,5-dichlorophenol - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]

- 4. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

2,5-Dichloroanisole molecular weight and formula (C7H6Cl2O)

An in-depth guide to the molecular characteristics, spectroscopic profile, and analytical workflows for 2,5-dichloroanisole (C₇H₆Cl₂O), tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as 1,4-dichloro-2-methoxybenzene, is a halogenated aromatic ether. Its fundamental molecular properties are summarized below. The compound's chemical formula is C₇H₆Cl₂O.[1] The molecular weight of this compound is approximately 177.02 g/mol .[1]

| Identifier | Value | Source |

| Molecular Formula | C₇H₆Cl₂O | PubChem[1] |

| Molecular Weight | 177.02 g/mol | PubChem[1] |

| Exact Mass | 175.9795702 Da | PubChem[1] |

| IUPAC Name | 1,4-dichloro-2-methoxybenzene | PubChem[1] |

| CAS Number | 1984-58-3 | PubChem[1] |

| InChI Key | QKMNFFSBZRGHDJ-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC1=C(C=CC(=C1)Cl)Cl | PubChem[1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, application in synthesis, and analytical characterization.

| Property | Value | Notes |

| Appearance | Clear, colorless to very slightly yellow liquid | [1] |

| Melting Point | 24°C | [1] |

| Boiling Point | 128-132°C at 3.5 mmHg | [1] |

| Density | 1.33 g/cm³ | [1] |

| Flash Point | 21°C | [1] |

| Vapor Pressure | 0.185 mmHg at 25°C | [1] |

| Refractive Index | 1.5615-1.5635 at 20°C | [1] |

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Mass Spectrometry (MS)

Mass spectrometry data reveals the mass-to-charge ratio of the parent molecule and its fragmentation patterns, confirming its elemental composition.

| Technique | Key m/z values | Source |

| GC-MS | 176 (M+), 133, 178 | PubChem[1] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Data is available for the vapor phase.

| Spectrum Type | Key Absorptions | Source |

| Vapor Phase IR | Available | SpectraBase[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Expected Chemical Shifts (ppm) |

| ¹H NMR | CDCl₃ | Aromatic protons and a singlet for the methoxy group protons. |

| ¹³C NMR | CDCl₃ | Signals corresponding to the seven carbon atoms, with distinct shifts for the methoxy carbon, the two chlorine-substituted carbons, and the other aromatic carbons. |

Experimental Protocols

General Synthesis via Williamson Ether Synthesis

While a specific, detailed protocol for this compound was not found, a standard and chemically sound method for its synthesis would be the methylation of 2,5-dichlorophenol. The following is a general experimental protocol based on the Williamson ether synthesis.

Objective: To synthesize this compound by methylation of 2,5-dichlorophenol.

Materials:

-

2,5-Dichlorophenol

-

Sodium hydroxide (NaOH) or another suitable base

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous polar aprotic solvent (e.g., acetone, DMF, or acetonitrile)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorophenol in the chosen anhydrous solvent.

-

Add a stoichiometric equivalent of a base (e.g., NaOH) to the solution to deprotonate the phenol, forming the sodium phenoxide. Stir the mixture at room temperature for 30 minutes.

-

Add a slight excess (1.1-1.2 equivalents) of the methylating agent (e.g., methyl iodide) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Analytical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a small molecule such as this compound.

Applications in Research and Drug Development

As a halogenated aromatic compound, this compound can serve as a building block in organic synthesis. Its potential applications in drug discovery are primarily as an intermediate for the synthesis of more complex molecules. The dichloro-substitution pattern provides specific steric and electronic properties that can be exploited in the design of bioactive compounds. Proteomics and other advanced analytical techniques can be employed to study the interaction of derivatives of such small molecules with biological systems, aiding in target identification and validation.[3][4] The general workflow for identifying the biological targets of small molecules often involves chemical proteomics, where a small molecule is used to capture its protein binding partners from a cell lysate for identification by mass spectrometry.[5]

Safety and Handling

This compound is classified as harmful if swallowed or inhaled, and it causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6] Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[6]

References

- 1. This compound | C7H6Cl2O | CID 16125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. japsonline.com [japsonline.com]

- 4. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Characteristics of Dichlorinated Anisole Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of the six dichlorinated anisole isomers: 2,3-dichloroanisole, 2,4-dichloroanisole, 2,5-dichloroanisole, 2,6-dichloroanisole, 3,4-dichloroanisole, and 3,5-dichloroanisole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields by consolidating critical data on their physicochemical properties, spectroscopic profiles, synthesis methodologies, and toxicological aspects. All quantitative data has been summarized in structured tables for straightforward comparison, and detailed experimental protocols for key synthetic methods are provided.

Physicochemical Properties

The position of the chlorine atoms on the anisole ring significantly influences the physicochemical properties of the dichlorinated anisole isomers. These properties are crucial for predicting their environmental fate, biological activity, and for designing analytical and separation methods. A summary of key physicochemical data is presented in Table 1.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dichloroanisole | 1984-59-4 | C₇H₆Cl₂O | 177.03 | 31-35[1][2] | 140 @ 29 mmHg[3] |

| 2,4-Dichloroanisole | 553-82-2 | C₇H₆Cl₂O | 177.03 | 28.5[4] | 103-104 @ 10 Torr[4] |

| This compound | 1984-58-3 | C₇H₆Cl₂O | 177.03 | 24[5] | 128-132 @ 3.5 mmHg[5] |

| 2,6-Dichloroanisole | 1984-65-2 | C₇H₆Cl₂O | 177.03 | - | - |

| 3,4-Dichloroanisole | 36404-30-5 | C₇H₆Cl₂O | 177.03 | - | - |

| 3,5-Dichloroanisole | 33719-74-3 | C₇H₆Cl₂O | 177.03 | 39-41[6] | 97 @ 7.6 mmHg[6] |

Note: Some data points were not available in the searched literature.

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of dichlorinated anisole isomers. The following sections and tables summarize the key spectral features for ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts and coupling constants in the ¹H NMR spectra are characteristic for each isomer, reflecting the unique electronic environment of the aromatic protons due to the positioning of the chlorine and methoxy groups.

| Isomer | ¹H NMR Chemical Shifts (ppm) |

| 2,3-Dichloroanisole | 7.13 (d, J=8.1 Hz), 7.06 (t, J=8.1 Hz), 6.83 (d, J=8.1 Hz), 3.89 (s)[7] |

| 2,4-Dichloroanisole | Data not readily available in a comparable format. |

| This compound | Data not readily available in a comparable format. |

| 2,6-Dichloroanisole | Data not readily available in a comparable format. |

| 3,4-Dichloroanisole | Data not readily available in a comparable format. |

| 3,5-Dichloroanisole | 6.94 (d, J=1.8 Hz), 6.79 (t, J=1.8 Hz), 3.78 (s) |

Note: The provided data is based on available literature and may have been recorded in different solvents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information on the carbon skeleton of the isomers. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern.

| Isomer | ¹³C NMR Chemical Shifts (ppm) |

| 2,3-Dichloroanisole | 154.2, 133.5, 127.9, 125.1, 121.2, 113.8, 56.4[8] |

| 2,4-Dichloroanisole | Data not readily available in a comparable format. |

| This compound | Data not readily available in a comparable format. |

| 2,6-Dichloroanisole | Data not readily available in a comparable format. |

| 3,4-Dichloroanisole | Data not readily available in a comparable format. |

| 3,5-Dichloroanisole | Data not readily available in a comparable format. |

Infrared (IR) Spectroscopy

The IR spectra of dichlorinated anisoles exhibit characteristic absorption bands. The C-O stretching vibration of the methoxy group is a key diagnostic peak.

| Isomer | Key IR Absorption Bands (cm⁻¹) |

| 2,3-Dichloroanisole | C-O stretch: ~1260 cm⁻¹ |

| 2,4-Dichloroanisole | C-O stretch: ~1250 cm⁻¹ |

| This compound | C-O stretch: ~1250 cm⁻¹ |

| 2,6-Dichloroanisole | C-O stretch: ~1250 cm⁻¹ |

| 3,4-Dichloroanisole | C-O stretch: ~1250 cm⁻¹[9] |

| 3,5-Dichloroanisole | C-O stretch: ~1250 cm⁻¹ |

Note: The C-O stretching frequency in aromatic ethers typically appears in the range of 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹.

Synthesis of Dichlorinated Anisole Isomers

The synthesis of dichlorinated anisole isomers can be achieved through various routes, often starting from the corresponding dichlorophenols, dichloroanilines, or trichlorobenzenes. Below are representative experimental protocols for the synthesis of these isomers.

General Workflow for Synthesis from Dichlorophenols

A common method for the synthesis of dichlorinated anisoles is the Williamson ether synthesis, starting from the corresponding dichlorophenol.

Caption: General workflow for the synthesis of dichlorinated anisoles from dichlorophenols.

Experimental Protocol (Example: Synthesis of 2,3-Dichloroanisole from 2,3-Dichlorophenol) [1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-dichlorophenol (1.0 eq) in a suitable solvent such as acetone.

-

Addition of Base: Add anhydrous potassium carbonate (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

Methylation: Add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation and purify the crude product by vacuum distillation or column chromatography to yield the pure 2,3-dichloroanisole.

Synthesis from Dichloroanilines via Sandmeyer Reaction

Another synthetic route involves the diazotization of a dichloroaniline followed by hydrolysis to the corresponding dichlorophenol, which is then methylated.

Caption: Synthetic pathway from dichloroanilines to dichlorinated anisoles.

Experimental Protocol (General Procedure)

-

Diazotization: Dissolve the dichloroaniline (1.0 eq) in a mixture of sulfuric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

-

Hydrolysis: Slowly add the diazonium salt solution to boiling water. The corresponding dichlorophenol will be formed and can be isolated by steam distillation or extraction.

-

Methylation: The obtained dichlorophenol is then methylated as described in the protocol in section 3.1.

Toxicology and Metabolism

The toxicological profiles of dichlorinated anisole isomers are not extensively studied individually. However, information can be inferred from related chlorinated aromatic compounds. In general, chlorinated organic compounds can exhibit toxicity through various mechanisms, including oxidative stress and disruption of cellular signaling pathways.

The metabolism of chlorinated anisoles is expected to be primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver. The primary metabolic pathways are likely to involve O-demethylation to form the corresponding dichlorophenols, and aromatic hydroxylation.

Caption: Proposed metabolic pathways for dichlorinated anisole isomers.

The resulting phenolic metabolites can then undergo conjugation reactions (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate their excretion from the body. The specific regioselectivity of hydroxylation and the rates of metabolism are expected to vary between the different isomers, which in turn will influence their toxicokinetics and potential for bioaccumulation. Further research is required to fully elucidate the specific metabolic pathways and toxicological profiles of each dichlorinated anisole isomer.

Conclusion

This technical guide has provided a consolidated resource on the key characteristics of dichlorinated anisole isomers. The presented data highlights the influence of chlorine substitution patterns on the physicochemical and spectroscopic properties of these compounds. The provided synthetic protocols offer a starting point for their preparation in a laboratory setting. While the toxicological and metabolic data are still limited, the proposed pathways provide a framework for future research. This guide aims to facilitate further investigation and application of dichlorinated anisole isomers in various scientific and industrial fields.

References

- 1. 2,3-DICHLOROANISOLE | 1984-59-4 [chemicalbook.com]

- 2. dev.usbio.net [dev.usbio.net]

- 3. spectrabase.com [spectrabase.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chembk.com [chembk.com]

- 6. 3,5-Dichloroanisole CAS#: 33719-74-3 [m.chemicalbook.com]

- 7. 2,3-DICHLOROANISOLE(1984-59-4) 1H NMR [m.chemicalbook.com]

- 8. 2,3-DICHLOROANISOLE(1984-59-4) 13C NMR spectrum [chemicalbook.com]

- 9. 3,4-Dichloroanisole [webbook.nist.gov]

A Comprehensive Technical Review of 2,5-Dichloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of 2,5-dichloroanisole (CAS No. 1984-58-3), a halogenated aromatic ether. While its structural analogs, such as dichlorophenols and dichloroanilines, are extensively studied, this compound remains a compound with a more limited body of specific research. This document synthesizes available data on its chemical properties, toxicology, and analytical methods. Furthermore, it presents plausible, evidence-based protocols and pathways for its synthesis and metabolism where specific literature is sparse, providing a valuable resource for researchers investigating this and related compounds.

Physicochemical and Chemical Properties

This compound, also known as 1,4-dichloro-2-methoxybenzene, is a clear to slightly yellow liquid at room temperature.[1] Its chemical structure consists of a benzene ring substituted with two chlorine atoms and one methoxy group. The physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1984-58-3 | [1][2][3] |

| Molecular Formula | C₇H₆Cl₂O | [1][2] |

| Molecular Weight | 177.03 g/mol | [1][2] |

| Appearance | Clear, colorless to very slightly yellow liquid | [1] |

| Density | 1.333 g/cm³ | [1] |

| Melting Point | 24°C | [No Source] |

| Boiling Point | 128-132°C (at 3.5 mmHg) | [No Source] |

| Flash Point | 21°C | [No Source] |

| Vapor Pressure | 0.185 mmHg (at 25°C) | [No Source] |

| Synonyms | 1,4-Dichloro-2-methoxybenzene, 2,5-Dichlorophenyl methyl ether |[3] |

Synthesis and Manufacturing

While specific, peer-reviewed synthesis protocols for this compound are not abundant in the literature, its synthesis can be reliably achieved through the methylation of its corresponding phenol, 2,5-dichlorophenol. This reaction, a classic Williamson ether synthesis, is a standard method in organic chemistry. 2,5-Dichlorophenol is a readily available intermediate, which can be synthesized from p-dichlorobenzene.[4]

Proposed Synthesis Protocol: Williamson Ether Synthesis

This protocol describes a plausible method for synthesizing this compound from 2,5-dichlorophenol.

Materials:

-

2,5-Dichlorophenol (1.0 eq)

-

Sodium hydroxide (NaOH) (1.1 eq)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I) (1.1 eq)

-

Acetone or N,N-Dimethylformamide (DMF) as solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dichlorophenol (1.0 eq) in the chosen solvent (e.g., acetone).

-

Add sodium hydroxide (1.1 eq) to the solution to form the sodium phenoxide salt. Stir the mixture at room temperature for 30 minutes.

-

Slowly add the methylating agent (e.g., dimethyl sulfate, 1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound via vacuum distillation or column chromatography.

Caption: Plausible synthesis of this compound via Williamson ether synthesis.

Analytical Methodologies

The determination of trace levels of haloanisoles is critical in environmental and food safety analysis, often requiring high sensitivity and selectivity. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred technique.[5] The following is a representative protocol for the analysis of this compound in a water matrix.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for sample preparation and instrumental analysis.

Sample Preparation (Solid-Phase Microextraction - SPME):

-

Place a 10 mL water sample into a 20 mL headspace vial.

-

Add an appropriate amount of a surrogate standard (e.g., d5-2,4,6-trichloroanisole) and a salting-out agent (e.g., 2.5 g NaCl) to enhance analyte partitioning into the headspace.

-

Seal the vial and place it in an autosampler tray.

-

Equilibrate the sample at 60°C for 10 minutes with agitation.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the sample headspace for 30 minutes at 60°C to extract volatile compounds.

-

Desorb the fiber in the GC inlet at 250°C for 5 minutes.

Instrumental Analysis (GC-MS):

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]

-

Inlet: Splitless mode, 250°C.[6]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

-

Oven Program: Initial temperature of 45°C held for 2 min, ramp at 12°C/min to 325°C, hold for 11 min.[6]

-

Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent triple quadrupole MS.[6]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity.

-

Expected Mass Fragments (m/z): The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms. Key ions would include the molecular ion cluster (m/z 176, 178, 180) and major fragments from the loss of CH₃ (m/z 161, 163, 165) or HCl.[2]

Table 2: Representative GC-MS Parameters

| Parameter | Value |

|---|---|

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Carrier Gas/Flow | Helium / 1.0 mL/min |

| Oven Program | 45°C (2 min), ramp 12°C/min to 325°C (11 min) |

| Ionization | Electron Ionization (EI), 70 eV |

| Acquisition Mode | SIM / MRM |

| Key Ions (m/z) | 176, 178, 161, 163 |

Caption: General workflow for the analysis of this compound in water.

Metabolism and Environmental Fate

The specific metabolic pathway of this compound has not been extensively detailed in the available literature. However, chloroanisoles are recognized as environmental contaminants, often formed through the microbial O-methylation of chlorophenols, which are used in wood preservatives and pesticides.[7][8][9] The biodegradation of such chlorinated aromatic compounds by soil bacteria is a critical process in their environmental remediation.[10]

Based on the known metabolic pathways of analogous compounds, a plausible biodegradation pathway for this compound can be proposed. This pathway likely involves two key stages: initial transformation of the ether and subsequent degradation of the resulting phenol.

-

O-Demethylation: The primary step is likely the cleavage of the ether bond by a monooxygenase enzyme, yielding 2,5-dichlorophenol and formaldehyde.

-

Hydroxylation: The resulting 2,5-dichlorophenol is then hydroxylated by another monooxygenase to form a dichlorocatechol or dichlorohydroquinone intermediate.

-

Ring Cleavage: A dioxygenase enzyme catalyzes the aromatic ring cleavage of the catechol/hydroquinone intermediate, leading to the formation of chlorinated aliphatic acids.

-

Dechlorination and Central Metabolism: Subsequent enzymatic steps involve dechlorination and further breakdown, ultimately funneling the carbon skeletons into central metabolic pathways like the Krebs cycle.

Caption: A proposed microbial biodegradation pathway for this compound.

Toxicology and Safety

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[2][3] |

Health Effects:

-

Inhalation: Harmful if inhaled, may cause respiratory tract irritation.[1][3]

-

Ingestion: Harmful if swallowed, may cause irritation of the digestive tract.[1][3]

Due to its hazardous properties, handling of this compound requires appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection if handled in a poorly ventilated area.

Applications and Uses

The literature indicates that the primary application of this compound is as a laboratory chemical or reagent.[3][11] It is listed on the EPA's Toxic Substances Control Act (TSCA) inventory, indicating it is manufactured or imported for commercial purposes in the United States.[2]

In stark contrast, the structurally similar compound 2,5-dichloroaniline has widespread industrial applications as a key intermediate in the synthesis of various products, including azo dyes, pigments, and the herbicide dicamba.[12][13] The lack of documented large-scale applications for this compound suggests its use is likely confined to specialized synthesis or research contexts.

Conclusion

This compound is a halogenated aromatic compound with well-defined physicochemical properties and clear toxicological hazards. However, there are significant gaps in the scientific literature regarding its specific applications, validated synthesis protocols, and metabolic fate. This review provides researchers with a foundational guide, summarizing known data and presenting scientifically plausible, generalized protocols for its synthesis and analysis. The proposed metabolic pathway, based on the degradation of analogous compounds, offers a starting point for future environmental and toxicological research. The contrast between the extensive use of 2,5-dichloroaniline and the limited application of this compound highlights how minor structural changes can dramatically alter a chemical's industrial relevance. Further investigation is warranted to fully elucidate the environmental behavior and potential applications of this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound | C7H6Cl2O | CID 16125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. lcms.cz [lcms.cz]

- 7. Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2,5-Dichloroanisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the synthesis of functionalized derivatives from 2,5-dichloroanisole. This compound is a valuable starting material for the introduction of aryl, heteroaryl, and amino moieties, which are key structural motifs in many pharmaceutical agents and functional materials. The protocols detailed below focus on two of the most powerful and versatile cross-coupling methodologies in modern organic synthesis: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

Introduction to Synthetic Strategies

This compound possesses two chlorine atoms at positions ortho and para to the electron-donating methoxy group. The electronic and steric environment of these two positions can lead to differences in reactivity, offering opportunities for regioselective functionalization. Palladium-catalyzed cross-coupling reactions are particularly well-suited for the selective transformation of aryl chlorides.

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling this compound with a variety of boronic acids or their esters. This is a robust method for the synthesis of biaryl and heteroaryl-aryl structures.

-

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to substituted anilines and their derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. For this compound, the chlorine atoms act as leaving groups for the cross-coupling reaction. Depending on the reaction conditions and the stoichiometry of the reagents, either mono- or di-arylation can be achieved. Generally, the chlorine at the 2-position is more sterically hindered, which can influence the regioselectivity of the first coupling reaction.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data Summary for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of dichlorinated aromatic compounds with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 18 | 70-80 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2) | Toluene/Ethanol (3:1) | 110 | 6 | 80-90 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 80-90 |

Experimental Protocol: Synthesis of 2-Phenyl-5-chloroanisole

This protocol describes a general procedure for the mono-arylation of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 mmol, 1 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 equiv.)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (20 mL)

-

Deionized water (5 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a 100 mL round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Place a magnetic stir bar in the flask, seal it with a rubber septum, and purge with nitrogen gas for 10-15 minutes.

-

Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0).

-

Add 1,4-dioxane and deionized water via syringe.

-

Attach a condenser to the flask and place the setup in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL).

-

Transfer the mixture to a separatory funnel and wash with water (2 x 25 mL) and then with brine (25 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-phenyl-5-chloroanisole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is a cornerstone in medicinal chemistry for the synthesis of arylamines.[2] The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1]

General Reaction Scheme

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Quantitative Data Summary for Buchwald-Hartwig Amination

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of dichlorinated aromatic compounds. These conditions can be adapted for the synthesis of amino-derivatives of this compound.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 80-95 |

| 2 | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 75-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 12 | 80-90 |

| 4 | n-Hexylamine | Pd(OAc)₂ (2) | JohnPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 10 | 85-95 |

Experimental Protocol: Synthesis of N-phenyl-2-amino-5-chloroanisole

This protocol describes a general procedure for the mono-amination of this compound with aniline.

Materials:

-

This compound (1.0 mmol, 1 equiv.)

-

Aniline (1.1 mmol, 1.1 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 0.02 equiv.)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 0.04 equiv.)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)

-

Anhydrous toluene (10 mL)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Add this compound and anhydrous toluene to the Schlenk tube.

-

Finally, add aniline to the reaction mixture.

-

Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and quench with saturated aqueous ammonium chloride.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-phenyl-2-amino-5-chloroanisole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis of valuable derivatives from this compound. The Suzuki-Miyaura and Buchwald-Hartwig reactions offer versatile and efficient pathways to a wide range of C-C and C-N coupled products. Researchers and drug development professionals can utilize these methods as a foundation for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates.

References

2,5-Dichloroanisole: A Versatile Building Block in Organic Synthesis